Carbophenothion sulfone
CAS No.: 16662-85-4
Cat. No.: VC21200869
Molecular Formula: C11H16ClO4PS3
Molecular Weight: 374.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 16662-85-4 |
|---|---|
| Molecular Formula | C11H16ClO4PS3 |
| Molecular Weight | 374.9 g/mol |
| IUPAC Name | (4-chlorophenyl)sulfonylmethylsulfanyl-diethoxy-sulfanylidene-λ5-phosphane |
| Standard InChI | InChI=1S/C11H16ClO4PS3/c1-3-15-17(18,16-4-2)19-9-20(13,14)11-7-5-10(12)6-8-11/h5-8H,3-4,9H2,1-2H3 |
| Standard InChI Key | CBXRYOZUHFXMRF-UHFFFAOYSA-N |
| SMILES | CCOP(=S)(OCC)SCS(=O)(=O)C1=CC=C(C=C1)Cl |
| Canonical SMILES | CCOP(=S)(OCC)SCS(=O)(=O)C1=CC=C(C=C1)Cl |
Introduction
Chemical Identity and Structural Characteristics
Carbophenothion sulfone is an oxidation product of carbophenothion, characterized by the conversion of the sulfide group to a sulfone group. The compound possesses a complex molecular structure incorporating aromatic, sulfur, phosphorus, and oxygen-containing functional groups that contribute to its unique chemical behavior and biological activity.
Basic Chemical Information
Carbophenothion sulfone is identified by the following parameters:
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₁H₁₆ClO₄PS₃ |
| Molecular Weight | 374.86 g/mol |
| CAS Registry Number | 16662-85-4 |
| IUPAC Name | (4-chlorophenyl)sulfonylmethylsulfanyl-diethoxy-sulfanylidene-λ5-phosphane |
| Synonyms | R 1776, Phosphorodithioic acid S-[[(4-chlorophenyl)sulfonyl]methyl] O,O-diethyl ester |
The molecular structure features a para-chlorophenyl group attached to a sulfonyl moiety, which connects to a phosphorodithioate group through a methylene bridge. This arrangement contributes to the compound's biological activity and environmental behavior .
Physicochemical Properties
The compound possesses several calculated properties that influence its environmental fate and biological interactions:
| Property | Value |
|---|---|
| XLogP3 | 3.7 |
| Hydrogen Bond Acceptor Count | 6 |
| Rotatable Bond Count | 8 |
| Topological Polar Surface Area | 118 |
| Heavy Atom Count | 20 |
| Complexity | 419 |
| Covalently-Bonded Unit Count | 1 |
These properties indicate that carbophenothion sulfone exhibits moderate lipophilicity and considerable complexity in its chemical structure, influencing its absorption, distribution, and biological interactions .
Synthesis and Production Methods
The synthesis of carbophenothion sulfone involves oxidation of the parent compound carbophenothion through well-established chemical processes. This section examines the synthetic routes, reaction conditions, and industrial production methods.
Synthetic Pathways
Carbophenothion sulfone is primarily synthesized through the oxidation of carbophenothion. The oxidation process involves the conversion of the sulfide functional group to a sulfone (SO₂) group, requiring specific oxidizing agents and controlled reaction conditions .
The typical synthetic route includes:
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Starting with carbophenothion as the parent compound
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Oxidation using appropriate oxidizing agents
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Purification to obtain the desired product with high purity
Reaction Conditions and Reagents
The oxidation process typically employs strong oxidizing agents under controlled conditions:
| Oxidizing Agent | Reaction Conditions | Considerations |
|---|---|---|
| Hydrogen Peroxide | Controlled temperature, appropriate solvent | Concentration and pH must be carefully regulated |
| Potassium Permanganate | Aqueous or organic medium, controlled addition | Requires careful handling due to strong oxidizing nature |
The reaction conditions must be carefully monitored to prevent over-oxidation or side reactions that could lead to unwanted byproducts .
Chemical Reactivity and Transformation
Carbophenothion sulfone undergoes various chemical reactions that influence its environmental fate and biological effects. Understanding these reactions is crucial for assessing its persistence and potential transformation products.
Oxidation and Reduction Pathways
The compound can undergo further transformation through various reaction pathways:
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | Strong oxidizing agents | Sulfonic acids and other oxidized derivatives |
| Reduction | Lithium aluminum hydride, sodium borohydride | Conversion back to sulfide derivatives |
| Substitution | Nucleophiles (amines, thiols) | Various substituted derivatives |
These reactions have significant implications for the compound's environmental persistence and potential metabolic pathways in biological systems .
Environmental Transformation
In environmental matrices, carbophenothion sulfone may undergo:
-
Hydrolysis - particularly at the phosphorodithioate group
-
Photolytic degradation - though limited due to its absorption characteristics
-
Microbial transformation - through various enzymatic processes
These processes contribute to the compound's environmental fate and determine its persistence in various ecosystems .
Biological Mechanism of Action
The biological effects of carbophenothion sulfone are primarily attributed to its ability to inhibit cholinesterase enzymes, a mechanism shared with many organophosphorus compounds.
Acetylcholinesterase Inhibition
Carbophenothion sulfone functions as an inhibitor of acetylcholinesterase (AChE), an enzyme responsible for hydrolyzing the neurotransmitter acetylcholine. This inhibition leads to accumulation of acetylcholine at nerve synapses, resulting in continuous stimulation of cholinergic receptors .
The inhibition mechanism involves:
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Interaction with the active site of AChE
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Formation of a stable complex that prevents the normal enzymatic function
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Accumulation of acetylcholine at neural junctions
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Prolonged stimulation of cholinergic receptors
This mechanism is the basis for both its pesticidal efficacy and its potential toxicity to non-target organisms, including humans .
Comparison with Related Compounds
Carbophenothion sulfone shares structural features and mechanism of action with several related compounds:
| Compound | Relationship | Distinguishing Features |
|---|---|---|
| Carbophenothion | Parent compound | Contains sulfide rather than sulfone group |
| Carbophenothion sulfoxide | Related metabolite | Contains sulfoxide (S=O) rather than sulfone (SO₂) group |
| Carbophenoxon sulfone | Oxygen analog | Contains P=O instead of P=S group |
| Carbophenothion methyl sulfone | Structural variant | Different substitution pattern |
The unique sulfonyl group in carbophenothion sulfone confers distinct chemical properties and potentially different toxicological profiles compared to these related compounds .
Environmental Significance and Monitoring
Carbophenothion sulfone has gained attention as an environmental marker due to its persistence and stability in various environmental matrices.
Environmental Persistence
One of the most significant aspects of carbophenothion sulfone is its environmental persistence:
-
It can be detected in water and soil long after the degradation of the parent compound
-
This persistence makes it valuable as a biomarker for historical pesticide application
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Detection in agricultural runoff can provide insights into past pesticide usage patterns
Its persistence is attributed to its chemical stability, particularly the stability of the sulfone group against environmental degradation processes .
Analytical Detection Methods
Various analytical techniques have been developed for the detection and quantification of carbophenothion sulfone in environmental samples:
| Analytical Technique | Application | Detection Limits |
|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Environmental and food samples | Parts per billion range |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Biological and environmental matrices | High sensitivity detection |
| Gas Chromatography with specific detectors | Routine monitoring | Variable depending on detector |
These analytical methods are crucial for environmental monitoring, regulatory compliance assessment, and research studies investigating the environmental fate of this compound .
Toxicological Profile
Research indicates that carbophenothion sulfone exhibits significant toxicity, primarily related to its cholinesterase-inhibiting properties.
Toxicity Comparison with Parent Compound
Carbophenothion itself is classified as highly toxic, with the EPA designating it as a Category I - highly toxic compound. The parent compound can cause various symptoms related to cholinesterase inhibition, including:
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Gastrointestinal effects: vomiting, nausea, diarrhea
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Neurological effects: mental confusion, weakness, drowsiness
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Respiratory effects in cases of inhalation exposure
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Potential long-term effects on red blood cell counts and adrenal gland function
Research on the metabolites of carbophenothion in rats has indicated that most metabolites, including the sulfone, are considerably less toxic than the parent compound, suggesting that metabolism generally represents a detoxification process rather than bioactivation .
Research Applications and Standards
Carbophenothion sulfone serves important functions in research, analytical chemistry, and environmental monitoring.
Analytical Standards and Reference Materials
High-purity carbophenothion sulfone is produced as an analytical standard for various applications:
| Producer | Product Format | Application |
|---|---|---|
| LGC Standards | Neat | Analytical reference standard |
| Dr. Ehrenstorfer | Neat | Environmental analysis |
| TRC | Research chemical | Method development and validation |
These standards are essential for method development, instrument calibration, and quality control in environmental and food safety testing .
Environmental Monitoring Applications
The compound's utility in environmental science includes:
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Tracking historical pesticide use through environmental sampling
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Serving as a biomarker for assessing long-term environmental contamination
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Supporting risk assessment of agricultural practices
Its detection in environmental samples can provide valuable information about the historical use of carbophenothion and potential environmental contamination.
Current Research Trends
Contemporary research on carbophenothion sulfone spans multiple scientific disciplines, reflecting its continued relevance in environmental science, toxicology, and analytical chemistry.
Analytical Method Development
Ongoing research focuses on developing increasingly sensitive and selective methods for detecting carbophenothion sulfone in various matrices:
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Advanced chromatographic techniques coupled with sophisticated mass spectrometry
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Sample preparation methodologies optimized for complex environmental samples
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Multi-residue methods for simultaneous detection of multiple pesticide residues and their metabolites
Environmental Fate Studies
Current environmental research investigates:
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The persistence and mobility of carbophenothion sulfone in different environmental compartments
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Transformation pathways under various environmental conditions
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Potential bioaccumulation in food chains
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Correlation between detection and historical agricultural practices
Comparative Analysis with Related Compounds
Understanding carbophenothion sulfone in the context of related compounds provides valuable insights into its chemical behavior and biological effects.
Structural Relationships
Several related compounds share structural features with carbophenothion sulfone:
| Compound | CAS Number | Molecular Formula | Key Structural Difference |
|---|---|---|---|
| Carbophenothion | 786-19-6 | C₁₁H₁₆ClO₂PS₃ | Contains sulfide instead of sulfone group |
| Carbophenothion sulfoxide | 17297-40-4 | C₁₁H₁₆ClO₃PS₃ | Contains sulfoxide instead of sulfone group |
| Carbophenoxon sulfone | 16662-87-6 | C₁₁H₁₆ClO₅PS₂ | Contains P=O instead of P=S group |
| Carbophenothion methyl sulfone | 62059-34-1 | C₉H₁₂ClO₄PS₃ | Contains methyl instead of ethyl groups |
These structural relationships influence the compounds' chemical properties, environmental behavior, and biological activities .
Metabolic Relationships
In biological systems, particularly in mammals, carbophenothion undergoes metabolism to form various oxidative products:
-
Carbophenothion sulfoxide - initial oxidation product
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Carbophenothion sulfone - further oxidation product
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Oxygen analogs of both the sulfoxide and sulfone forms
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Further metabolites from cleavage of chemical bonds
This metabolic pathway is important for understanding the fate and potential toxicity of carbophenothion in exposed organisms .
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